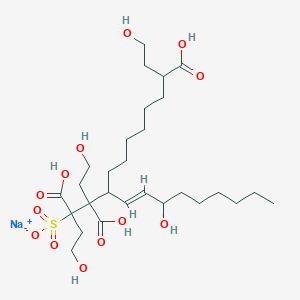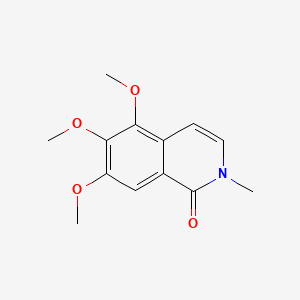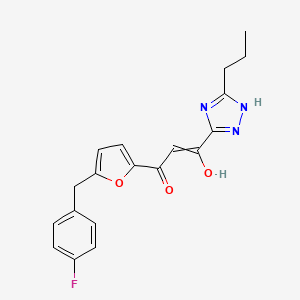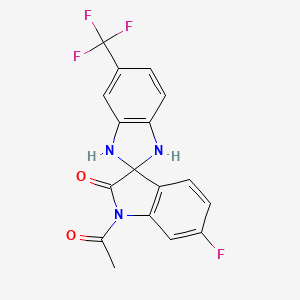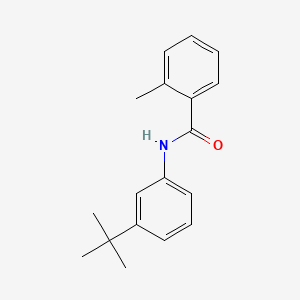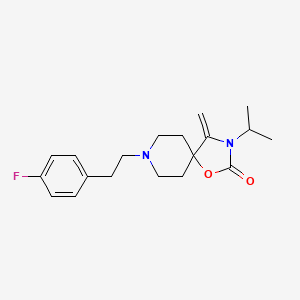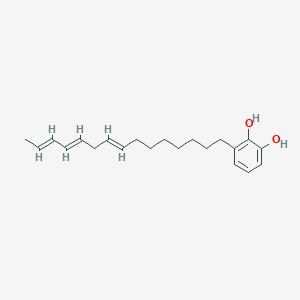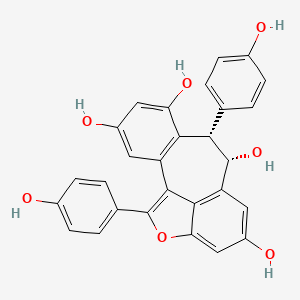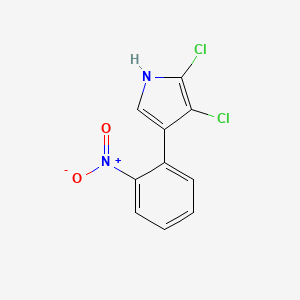
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two chlorine atoms and a nitrophenyl group
準備方法
The synthesis of 2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the reaction of 2,3-dichloropyrrole with 2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The chlorine atoms can also participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole can be compared with other similar compounds such as:
2,3-Dichloropyrrole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
2-Nitrophenylpyrrole: Does not have the chlorine atoms, which limits its potential for substitution reactions.
2,3-Dichloro-4-(2-aminophenyl)-1H-pyrrole: The amino group provides different biological activities compared to the nitro group.
特性
CAS番号 |
6991-29-3 |
|---|---|
分子式 |
C10H6Cl2N2O2 |
分子量 |
257.07 g/mol |
IUPAC名 |
2,3-dichloro-4-(2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-7(5-13-10(9)12)6-3-1-2-4-8(6)14(15)16/h1-5,13H |
InChIキー |
OCFARLVXKWRWTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC(=C2Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


